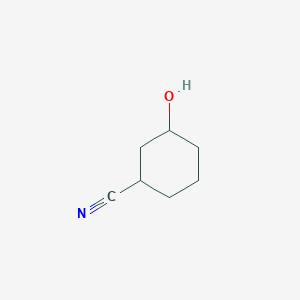

3-Hydroxycyclohexanecarbonitrile

Description

Significance of Chiral 3-Hydroxycyclohexanecarbonitrile as a Key Synthetic Intermediate

The true value of this compound in advanced organic synthesis is most profoundly realized in its chiral, enantiopure form. Chiral molecules are fundamental to biological processes, and the ability to selectively synthesize one enantiomer of a compound is a critical requirement in drug discovery and development. Chiral this compound serves as a powerful synthetic intermediate or a "chiral building block," providing a pre-packaged scaffold with defined stereochemistry that can be elaborated into more complex target molecules. nih.govresearchgate.net The presence of two distinct and chemically tractable functional groups—a hydroxyl (-OH) and a nitrile (-CN)—on a stereodefined cyclohexane (B81311) ring makes it a highly valuable synthon.

The nitrile group can be readily transformed into a variety of other functionalities. For instance, it can be hydrolyzed to a carboxylic acid, which can then participate in amide bond formations or other carbonyl chemistry. Alternatively, the nitrile can be reduced to a primary amine, a common functional group in pharmaceuticals that often plays a key role in binding to biological targets. The hydroxyl group, on the other hand, can be oxidized to a ketone, serve as a nucleophile in ether or ester formation, or act as a directing group to influence the stereochemical outcome of subsequent reactions on the cyclohexane ring.

The combination of these functionalities in a single chiral molecule allows for a modular and efficient approach to the synthesis of complex natural products and medicinal compounds. The cyclohexane framework provides a robust and conformationally well-defined core, while the hydroxyl and nitrile groups offer orthogonal chemical handles for stepwise or one-pot functionalization. This dual reactivity is a key feature that makes chiral this compound a significant target for synthetic chemists aiming to construct novel molecular entities with potential biological activity. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Product Functional Group | Significance |

| Nitrile (-CN) | Hydrolysis (acidic or basic) | Carboxylic Acid (-COOH) | Access to amides, esters, and other carboxylic acid derivatives. |

| Reduction (e.g., with LiAlH₄, H₂/catalyst) | Primary Amine (-CH₂NH₂) | Introduction of a basic nitrogen center, common in APIs. | |

| Grignard Reaction | Ketone | Carbon-carbon bond formation. | |

| Hydroxyl (-OH) | Oxidation (e.g., with PCC, Swern) | Ketone | Access to further carbonyl chemistry. |

| Etherification (e.g., Williamson ether synthesis) | Ether (-OR) | Modification of polarity and steric properties. | |

| Esterification (e.g., with acyl chlorides, anhydrides) | Ester (-OCOR) | Prodrug strategies, modification of solubility. | |

| Leaving Group Formation (e.g., tosylation) | Sulfonate Ester (-OTs) | Activation for nucleophilic substitution reactions. |

Overview of Contemporary Research Paradigms for Cyclohexane Derivatives

The construction of polysubstituted cyclohexanes, especially those with multiple contiguous stereocenters, represents a formidable challenge in organic synthesis. nih.govnih.gov Historically, methods often relied on intramolecular cyclizations or Diels-Alder reactions. However, modern synthetic chemistry has seen the emergence of powerful new paradigms that offer unprecedented levels of control over stereochemistry and functional group tolerance. These advanced strategies are directly applicable to the synthesis of complex targets like chiral this compound.

Organocatalytic Cascade Reactions: Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. For the construction of functionalized cyclohexanes, organocatalytic domino or cascade reactions have proven to be particularly powerful. nih.gov These methods often involve a sequence of reactions, such as Michael additions followed by aldol (B89426) or Mannich reactions, that occur in a single pot. For example, a chiral amine catalyst can be used to activate a substrate via enamine or iminium ion formation, initiating a cascade that builds the cyclohexane ring and simultaneously sets multiple stereocenters with high fidelity. nih.gov This approach allows for the rapid assembly of complex and highly functionalized cyclohexane cores from simple, achiral starting materials.

Hydrogen Borrowing Catalysis: A more recent and highly atom-economical strategy is hydrogen borrowing (or hydrogen transfer) catalysis. This methodology enables the direct coupling of alcohols with enolates, avoiding the need for pre-functionalization of the alcohol into an electrophile. nih.gov In the context of cyclohexane synthesis, an iridium or ruthenium catalyst can temporarily "borrow" hydrogen from a diol to form a dialdehyde (B1249045) in situ. This intermediate then undergoes an intramolecular aldol condensation, and the catalyst returns the hydrogen to complete the cyclization and reduction sequence. Asymmetric versions of this reaction, using chiral ligands, have been developed to produce enantioenriched cyclohexanes, representing a cutting-edge approach to these valuable scaffolds. nih.gov

Chemoenzymatic Synthesis: The synergy between chemical and enzymatic catalysis, known as chemoenzymatic synthesis, offers a powerful route to enantiopure compounds. nih.govnih.gov Enzymes, such as lipases, reductases, and hydroxynitrile lyases, can operate with exquisite selectivity under mild conditions. In a typical chemoenzymatic route to a chiral cyclohexane derivative, a chemical reaction might be used to construct the basic carbocyclic frame, followed by an enzymatic resolution or desymmetrization to introduce chirality. For instance, a prochiral cyclohexanone (B45756) can be asymmetrically reduced by a ketoreductase to yield a chiral cyclohexanol (B46403) with very high enantiomeric excess. acs.org Similarly, lipase-catalyzed kinetic resolution of a racemic alcohol precursor is a common and effective strategy. nih.gov These methods are highly valued for their green credentials and their ability to deliver products of exceptional optical purity.

Table 2: Comparison of Modern Synthetic Paradigms for Cyclohexane Derivatives

| Synthetic Paradigm | Catalyst Type | Key Advantages | Common Starting Materials |

| Organocatalytic Cascades | Chiral amines, squaramides, thioureas | High stereoselectivity; builds complexity rapidly; metal-free. nih.gov | β-ketoesters, nitroalkenes, α,β-unsaturated aldehydes. nih.gov |

| Hydrogen Borrowing Catalysis | Iridium or Ruthenium complexes with chiral ligands | High atom economy; uses readily available alcohols; convergent. nih.gov | 1,5-diols, ketones. nih.gov |

| Chemoenzymatic Synthesis | Enzymes (e.g., lipases, reductases, lyases) | Exceptional enantioselectivity; mild reaction conditions; green and sustainable. nih.govnih.gov | Prochiral ketones, racemic alcohols, alkenes. nih.govacs.org |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxycyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNARHEUUIFYEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24056-33-5 | |

| Record name | 3-hydroxycyclohexane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxycyclohexanecarbonitrile

Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of complex chiral molecules, offering a green alternative to traditional chemical methods which can require harsh reaction conditions and the use of toxic heavy metals. researchgate.net Multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot without the need to isolate intermediates, have proven particularly effective for synthesizing molecules like 3-Hydroxycyclohexanecarbonitrile. nih.govnih.govrsc.orgnih.gov

Multi-Enzymatic Cascade Systems for Stereoselective Production

A significant breakthrough in the synthesis of (1S,3R)-3-Hydroxycyclohexanecarbonitrile involves a one-pot, three-step enzymatic cascade starting from the commercially available cyclohexene-1-nitrile. nih.govnih.gov This system sequentially utilizes a peroxygenase (UPO), an ene reductase (ER), and an alcohol dehydrogenase (ADH) to establish the two stereocenters of the target molecule with high precision. nih.govnih.gov

The initial and key step in this cascade is the allylic C-H oxyfunctionalization of cyclohexene-1-nitrile to introduce a ketone functional group. nih.govnih.gov While chemical methods for this transformation were largely unsuccessful, unspecific peroxygenases (UPOs) were found to be highly effective. nih.govnih.gov UPOs, a class of heme-thiolate enzymes, can catalyze the selective hydroxylation of non-activated C-H bonds using hydrogen peroxide (H2O2) as the oxidant. tudelft.nlsioc-journal.cn

In the synthesis of this compound, UPOs, such as a variant from Agrocybe aegerita (rAaeUPO), demonstrated high chemo- and regioselectivity in the allylic oxidation of the starting material. nih.gov This enzymatic step was successfully carried out at substrate loadings up to 200 mM without the need for organic cosolvents. nih.govnih.gov The UPO-catalyzed reaction paves the way for the subsequent enzymatic reductions by introducing the necessary ketone functionality. nih.gov

Table 1: UPO-Catalyzed Allylic Oxidation

| Enzyme | Substrate | Product | Key Features |

| Unspecific Peroxygenase (UPO) | Cyclohexene-1-nitrile | 3-Oxocyclohex-1-enecarbonitrile | High chemo- and regioselectivity; enables subsequent enzymatic steps. nih.govnih.gov |

This table summarizes the initial enzymatic step in the cascade synthesis.

The final step in the cascade involves the stereoselective reduction of the ketone group to a hydroxyl group, a reaction catalyzed by an alcohol dehydrogenase (ADH). nih.govnih.gov ADHs are NAD(P)H-dependent enzymes that catalyze the reversible reduction of ketones to their corresponding alcohols with high enantioselectivity. uniovi.eslibretexts.orgmdpi.comnih.govnih.gov The use of an appropriate ADH is essential for establishing the second and final stereocenter, leading to the formation of the desired (1S,3R)-3-Hydroxycyclohexanecarbonitrile with high diastereomeric and enantiomeric excess (99% de and 97% ee). nih.govnih.gov

Table 2: Multi-Enzyme Cascade for (1S,3R)-3-Hydroxycyclohexanecarbonitrile Synthesis

| Step | Enzyme | Transformation | Stereochemical Outcome |

| 1 | Peroxygenase (UPO) | Allylic oxidation of cyclohexene-1-nitrile | Introduces ketone functionality. nih.govnih.gov |

| 2 | Ene Reductase (ER) | Reduction of the C=C double bond | Sets the first stereocenter. nih.govnih.gov |

| 3 | Alcohol Dehydrogenase (ADH) | Reduction of the ketone group | Sets the second stereocenter, yielding the final product. nih.govnih.gov |

This table outlines the sequential enzymatic reactions in the one-pot synthesis.

Both ERs and ADHs require a nicotinamide (B372718) cofactor, typically NADH or NADPH, as a source of reducing equivalents. nih.govrsc.org For the process to be economically viable on an industrial scale, the oxidized cofactor (NAD+ or NADP+) must be continuously recycled back to its reduced form. rsc.orgnih.govnih.gov A common and efficient method for NADH recycling is the use of a coupled enzyme system, such as glucose dehydrogenase (GDH). libretexts.orgdntb.gov.ua In this system, GDH oxidizes a sacrificial substrate like glucose to gluconolactone, which in turn reduces NAD+ to NADH. libretexts.org This in-situ cofactor regeneration ensures that the primary reductive enzymes (ER and ADH) have a constant supply of the necessary reducing power. nih.govnih.gov

Enzyme Engineering and Directed Evolution for Enhanced Biocatalytic Performance

The performance of biocatalytic systems can be significantly improved through enzyme engineering and directed evolution. nih.govnih.gov For instance, the activity and stereoselectivity of enzymes can be enhanced, or their stability under process conditions can be increased. While the initial development of the three-step cascade for this compound synthesis utilized screening of enzyme panels to identify suitable biocatalysts, further improvements could be achieved through protein engineering. nih.gov For example, the ene reductase, which was the limiting step in the cascade, could be a target for directed evolution to improve its turnover number and substrate tolerance. nih.govnih.gov Similarly, engineering ADHs can lead to variants with improved activity and stereoselectivity for specific substrates. researchgate.net

Chemo- and Regioselectivity in Biocatalytic Transformations

Enzymes often exhibit remarkable chemo- and regioselectivity, meaning they can catalyze a reaction at a specific functional group or position within a molecule, even in the presence of other similar groups. This property is particularly valuable in complex syntheses.

The regioselective enzymatic hydrolysis of acetylated sugars, for example, allows for the deprotection of a single hydroxyl group, a transformation that is challenging to achieve with conventional chemical methods. nih.gov In the context of cyclohexanecarbonitrile (B123593) derivatives, enzymes can be used to selectively hydrolyze one of two nitrile groups in a dinitrile precursor, leading to the formation of the desired cyanocarboxylic acid.

Enantioselectivity and Diastereoselectivity in Enzymatic Synthesis

The production of single-enantiomer or diastereomer compounds is a critical requirement in the pharmaceutical industry. Biocatalysis excels in this area due to the inherent chirality of enzymes.

The synthesis of chiral 3-hydroxycyclohexane derivatives often involves the stereoselective reduction of a ketone precursor. For example, the chemoenzymatic synthesis of enantiopure isopropyl (3R)- and (3S)-3-hydroxycyclohex-1-ene-1-carboxylates has been achieved through the enantiospecific oxidation of a racemic allylic alcohol or the reduction of a ketone with Geotrichum candidum. researchgate.net The subsequent reduction of these enantiopure unsaturated esters leads to the formation of different isomers of isopropyl 3-hydroxy-cyclohexane-1-carboxylate. researchgate.net

The diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters with sodium borohydride (B1222165) has also been studied, with the stereochemical outcome being influenced by the solvent system. rsc.org These examples underscore the power of combining enzymatic and chemical methods to achieve high levels of stereocontrol.

Chemical Synthesis Strategies and Comparative Analysis

While biocatalysis offers significant advantages, chemical synthesis routes to this compound and its precursors remain relevant. The synthesis of chiral 3-oxocycloalkanecarbonitriles, which are key intermediates, can be achieved through fractional crystallization of diastereomeric ketals formed with a chiral diol. researchgate.netrsc.org This method has been shown to yield the desired enantiomer with high diastereomeric excess. researchgate.netrsc.org

Another chemical approach involves the epoxidation of cyclohexene (B86901) to form cyclohexene oxide, which can then be opened by a cyanide source. chemicalbook.comgoogle.com The epoxidation can be carried out using hydrogen peroxide and a phase-transfer catalyst. google.com

Table 2: Comparison of Biocatalytic and Chemical Synthesis Strategies

| Feature | Biocatalytic Synthesis | Chemical Synthesis |

| Stereoselectivity | Generally high (enantio- and diastereoselectivity) | Often requires chiral auxiliaries, resolving agents, or asymmetric catalysts. |

| Reaction Conditions | Mild (ambient temperature and pressure, neutral pH) | Often requires harsh conditions (high temperatures, pressures, strong acids/bases). |

| Environmental Impact | Generally lower, uses renewable catalysts, less waste. | Can generate significant waste and use hazardous reagents. |

| Substrate Scope | Can be limited, may require protein engineering for new substrates. | Generally broader, more versatile for different functional groups. |

| Process Development | Can be time-consuming to find and optimize a suitable enzyme. | Well-established methodologies, but can be multi-step. |

Challenges in Traditional Chemical Allylic Oxidation

The direct synthesis of this compound or its precursors via allylic oxidation of cyclohexene derivatives presents significant chemical challenges. nih.govresearchgate.net Traditional chemical methods for this transformation are often plagued by issues of low selectivity, poor yields, and harsh reaction conditions. nih.govmdpi.com

One of the primary difficulties lies in controlling the regioselectivity of the oxidation. The cyclohexene molecule possesses two active sites susceptible to oxidation: the C-H bonds at the allylic position and the C=C double bond. mdpi.com This often leads to a mixture of products, including 2-cyclohexen-1-ol, 2-cyclohexen-1-one, and cyclohexene oxide, making it difficult to isolate the desired 3-hydroxy product selectively. mdpi.com

Furthermore, many conventional chemical oxidation strategies result in poor conversions and a lack of mass balance. nih.govacs.org This is often attributed to radical oligomerization and the formation of unidentified side-products. nih.govacs.org Attempts to improve these reactions using various chemical strategies have met with limited success. For instance, methods employing transition metal catalysis (e.g., Rh₂(cap)₄ or Mn(III)OAc-catalysis) or photocatalysis have been reported as either unsuccessful for certain substrates, not scalable, or suffering from the same lack of mass balance. nih.govacs.org

The oxidants typically used in these reactions, such as chromium trioxide, iodosylbenzene, and t-butyl hydroperoxide, can be expensive and environmentally harmful. mdpi.com The Kharasch-Sosnovsky reaction, a well-known method for allylic oxidation, and other similar approaches often require a large excess of the olefin relative to the oxidant, long reaction times, and significant amounts of catalyst, further diminishing their efficiency and sustainability. researchgate.net

Table 1: Challenges in Traditional Allylic Oxidation of Cyclohexene Derivatives

| Challenge | Description | References |

|---|---|---|

| Poor Selectivity | Oxidation can occur at both the allylic C-H bonds and the C=C double bond, leading to a mixture of products like alcohols, ketones, and epoxides. | mdpi.com |

| Low Conversion & Yield | Chemical oxidations often show poor conversion rates (e.g., 30-40%) and suffer from a lack of mass balance due to side reactions. | nih.govacs.org |

| Side-Product Formation | Radical oligomerization and other side reactions are common, complicating product purification. | nih.govacs.org |

| Scalability Issues | Some chemical methods are not scalable to the larger quantities required for industrial applications. | nih.govacs.org |

| Harsh Reagents | Traditional oxidants can be toxic, expensive, and harmful to the environment. | mdpi.com |

| Inefficient Conditions | Many methods require long reaction times, high temperatures, or large excesses of reagents. | researchgate.net |

Reductive Methodologies (e.g., Metal Hydride Reductions of Cyclic Ketones)

An alternative and often more selective route to this compound involves the reduction of a precursor ketone, 3-oxocyclohexanecarbonitrile. This approach leverages the high efficiency and predictability of metal hydride reducing agents.

Complex metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly employed for the reduction of ketones to secondary alcohols. youtube.comwikipedia.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. youtube.comdalalinstitute.com This addition breaks the C=O pi bond, forming an alkoxide intermediate which is subsequently protonated during workup to yield the final alcohol. youtube.comdalalinstitute.com

The reactivity of the hydride reagent is a critical factor. LiAlH₄ is a very powerful reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids. wikipedia.orgsaskoer.ca Sodium borohydride is a milder and more selective reagent, typically reducing aldehydes and ketones without affecting less reactive groups like esters or nitriles under standard conditions. saskoer.ca This selectivity is advantageous in the synthesis of this compound, as it allows for the reduction of the ketone group while leaving the nitrile group intact. Other specialized hydride reagents, such as sodium cyanoborohydride (NaBH₃CN), are even weaker nucleophiles and offer a different reactivity profile. saskoer.cachem-station.com

The stereochemical outcome of the reduction can be influenced by the choice of reagent and reaction conditions. The hydride can attack the planar carbonyl group from either face, potentially leading to a mixture of cis and trans diastereomers of this compound. Achieving high stereoselectivity often requires the use of sterically hindered hydride reagents or chiral catalysts. wikipedia.org

Table 2: Common Metal Hydride Reagents for Ketone Reduction

| Reagent | Formula | Relative Reactivity | Functional Groups Reduced (Common) |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Very Strong | Aldehydes, Ketones, Esters, Carboxylic Acids, Nitriles |

| Sodium Borohydride | NaBH₄ | Mild | Aldehydes, Ketones, Acid Halides |

| Sodium Cyanoborohydride | NaBH₃CN | Weak | Iminium ions, Aldehydes (under specific conditions) |

| Lithium Borohydride | LiBH₄ | Strong | Aldehydes, Ketones, Esters |

Comparative Assessment of Biocatalytic vs. Chemical Routes in Terms of Selectivity and Sustainability

When comparing synthetic strategies, biocatalytic routes are emerging as highly advantageous alternatives to traditional chemical methods, particularly in terms of selectivity and sustainability. nih.govresearchgate.net

Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, which is often difficult to achieve with conventional chemical catalysts. nih.gov In the synthesis of chiral molecules like this compound, biocatalysis can provide direct access to enantiomerically pure products, avoiding the need for wasteful classical resolutions of racemic mixtures. nih.govacs.orgnih.gov For instance, the use of unspecific peroxygenases (UPOs) has been shown to catalyze the allylic oxidation of a cyclohexene precursor with high chemo- and regioselectivity, a feat that proved challenging for a range of chemical methods. nih.govacs.org Similarly, the reduction of a ketone precursor can be achieved with high stereoselectivity using alcohol dehydrogenases (ADHs).

Sustainability: Biocatalytic processes are generally considered more sustainable and aligned with the principles of Green Chemistry. nih.govresearchgate.net They are conducted under mild conditions (e.g., ambient temperature and pressure, neutral pH) in aqueous media, which reduces energy consumption and the need for hazardous organic solvents. nih.govdtu.dk

A life cycle assessment (LCA) comparing chemical and biocatalytic syntheses for other complex molecules has demonstrated the significant environmental benefits of the enzymatic approach. For example, in the synthesis of 7-aminocephalosporic acid (7-ACA), the chemical process was found to have double the greenhouse gas impact and use 60% more energy than the enzymatic process. dtu.dk A similar study on the synthesis of 2'3'-cGAMP found the global warming potential of the chemical route to be 18 times higher than the biocatalytic route. nih.gov These findings highlight a general trend where biocatalysis offers a much lower environmental footprint due to reduced waste, energy, and use of hazardous materials. dtu.dknih.gov

Table 3: Comparison of Biocatalytic and Chemical Synthesis Routes

| Feature | Chemical Synthesis | Biocatalytic Synthesis | References |

|---|---|---|---|

| Selectivity | Often low (regio- and stereoselectivity), leading to product mixtures. | High chemo-, regio-, and stereoselectivity, yielding pure products. | nih.govacs.orgnih.gov |

| Reaction Conditions | Often harsh (high temperature/pressure), may require anhydrous/aprotic solvents. | Mild (ambient temperature/pressure), typically in aqueous media. | nih.govdtu.dk |

| Sustainability | Generates more waste, higher energy consumption, uses hazardous reagents and solvents. | Lower environmental impact, less waste, lower energy consumption, uses renewable catalysts (enzymes). | nih.govdtu.dknih.gov |

| Catalyst | Often based on rare or heavy metals, which can be toxic and costly. | Enzymes are biodegradable and derived from renewable sources. | acs.orgnih.gov |

| Yield/Efficiency | Can suffer from low yields and poor mass efficiency due to side reactions. | Can achieve high reaction mass efficiency and productivity. | dtu.dknih.gov |

Stereochemical Considerations and Control in 3 Hydroxycyclohexanecarbonitrile Synthesis

Enantiopurity and Diastereopurity of (1S,3R)-3-Hydroxycyclohexanecarbonitrile and its Stereoisomers

The 3-Hydroxycyclohexanecarbonitrile molecule possesses two chiral centers, leading to the possibility of four stereoisomers: (1S,3R), (1R,3S), (1S,3S), and (1R,3R). The (1S,3R) and (1R,3S) pair are enantiomers, as are the (1S,3S) and (1R,3R) pair. The relationship between any other pairing is diastereomeric. Achieving high enantiopurity (the excess of one enantiomer over the other) and diastereopurity (the excess of one diastereomer over all others) is a critical measure of success in stereoselective synthesis.

The synthesis of specific stereoisomers, such as the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, highlights the importance of controlling stereochemistry to achieve the desired biological activity. nih.govjst.go.jp While specific enantiomeric excess (ee) and diastereomeric excess (de) values for the synthesis of all this compound stereoisomers are not extensively documented in single reports, the principles of stereoselective synthesis aim to maximize these values. For instance, in the synthesis of related chiral molecules, high enantiomeric excess is a key outcome, often achieved through methods like alkylidene carbene C-H insertion reactions. nih.gov

The table below illustrates the stereoisomeric relationships of this compound.

| Compound Name | Stereochemical Relationship to (1S,3R)-3-Hydroxycyclohexanecarbonitrile |

| (1R,3S)-3-Hydroxycyclohexanecarbonitrile | Enantiomer |

| (1S,3S)-3-Hydroxycyclohexanecarbonitrile | Diastereomer |

| (1R,3R)-3-Hydroxycyclohexanecarbonitrile | Diastereomer |

Mechanisms of Stereocontrol in Enzymatic and Chemical Reactions

The selective synthesis of a particular stereoisomer of this compound can be achieved through various enzymatic and chemical strategies. These methods rely on the distinct spatial interactions between a chiral catalyst or reagent and the substrate.

Enzymatic Reactions:

Enzymes, particularly lipases, are powerful tools for achieving high stereoselectivity in the synthesis of chiral compounds. nih.gov One common strategy is the kinetic resolution of a racemic mixture. In the case of a racemic mixture of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For example, studies on the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile using immobilized lipase from Pseudomonas fluorescens have demonstrated the effectiveness of this approach. nih.gov The efficiency and enantioselectivity of such enzymatic resolutions can be significantly influenced by factors like the choice of enzyme, solvent, and the presence of additives like ionic liquids. nih.govnih.gov

Dynamic kinetic resolution (DKR) is an even more powerful enzymatic method that can theoretically convert a racemate entirely into a single enantiomer. nih.gov This process combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.gov

Chemical Reactions:

Stereocontrolled chemical synthesis offers a complementary approach to accessing specific stereoisomers. Asymmetric transfer hydrogenation of α,β-acetylenic ketones using chiral ruthenium complexes is a key step in the stereocontrolled synthesis of some optically active compounds. nih.gov This methodology could potentially be adapted for the synthesis of enantiomerically enriched this compound by reducing a corresponding unsaturated precursor.

Another powerful technique is the Claisen rearrangement of an amide acetal, which can be followed by hydroxy-lactonization and reductive cleavage to yield a trisubstituted cyclohexanone (B45756) derivative with retention of configuration. rsc.org This demonstrates a method for establishing specific stereocenters around a cyclohexane (B81311) ring.

The table below summarizes some stereocontrol mechanisms applicable to the synthesis of this compound stereoisomers.

| Reaction Type | Mechanism | Key Features |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction on one enantiomer in a racemic mixture. nih.gov | High enantioselectivity, mild reaction conditions. nih.gov |

| Enzymatic Dynamic Kinetic Resolution | Combines kinetic resolution with in-situ racemization of the undesired enantiomer. nih.gov | Can achieve >50% yield of a single enantiomer. nih.gov |

| Asymmetric Transfer Hydrogenation | Use of a chiral catalyst to stereoselectively deliver hydrogen to a prochiral substrate. nih.gov | High enantiomeric excess can be achieved. nih.gov |

| Claisen Rearrangement/Lactonization | A sequence of reactions that can establish stereocenters with high control. rsc.org | Provides a pathway to complex, stereodefined cyclic systems. rsc.org |

Conformational Analysis of Cyclohexane Ring in Stereoselective Processes

The stereochemical outcome of reactions involving the this compound ring is intrinsically linked to the conformational preferences of the cyclohexane moiety. The most stable conformation of a cyclohexane ring is the chair conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles of approximately 109.5° and a staggered arrangement of substituents on adjacent carbons. pressbooks.publibretexts.org

In the chair conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring). pressbooks.pubyoutube.com The relative stability of a substituted cyclohexane is determined by the steric interactions of its substituents. Generally, conformations with bulky substituents in the equatorial position are favored to minimize 1,3-diaxial interactions, which are a form of steric strain.

For this compound, the hydroxyl and cyano groups will reside on carbons 1 and 3. The cis and trans isomers will have different conformational preferences. In a trans-isomer (like 1S,3R), one substituent can be axial and the other equatorial, or both can be equatorial in a different chair conformation after a ring flip. In a cis-isomer, one substituent would be axial and the other equatorial. The equilibrium between the two chair conformations will favor the one where the larger group (or more groups) occupies the more sterically favorable equatorial position.

This conformational preference has profound implications for stereoselective synthesis. The accessibility of the hydroxyl and cyano groups to reagents will differ depending on whether they are in an axial or equatorial position. For example, an enzymatic active site may preferentially bind to a conformation where the hydroxyl group is in a less sterically hindered equatorial position, leading to a selective reaction. Similarly, in a chemical reduction, the trajectory of the hydride attack can be influenced by the steric bulk of the axial versus equatorial substituents, leading to the preferential formation of one diastereomer over another. The understanding and prediction of these conformational biases are therefore crucial for designing effective stereoselective syntheses. rsc.org

The relative energies of different cyclohexane conformations are well-established, with the chair conformation being the most stable. masterorganicchemistry.comslideshare.net

| Cyclohexane Conformation | Relative Stability | Key Strain Features |

| Chair | Most Stable | Minimal angle and torsional strain. masterorganicchemistry.com |

| Twist-Boat | Less Stable than Chair | Relieves some torsional and steric strain of the boat form. youtube.com |

| Boat | Less Stable than Twist-Boat | Eclipsing interactions and flagpole steric strain. youtube.com |

| Half-Chair | Least Stable | Significant angle and torsional strain. masterorganicchemistry.com |

Elucidation of Reaction Mechanisms

Catalytic Mechanism of Unspecific Peroxygenases (UPOs) in C-H Oxyfunctionalization

Unspecific peroxygenases (UPOs) are versatile heme-thiolate enzymes that catalyze a wide array of oxyfunctionalization reactions, including the challenging hydroxylation of non-activated C-H bonds. rochester.edunih.gov This capability is central to the synthesis of 3-hydroxycyclohexanecarbonitrile from cyclohexene-1-nitrile, where a hydroxyl group is introduced at the allylic position. nih.gov UPOs are mechanistically related to the well-known P450 monooxygenases but possess the advantage of utilizing hydrogen peroxide directly, circumventing the need for complex cofactor regeneration systems. nih.govnih.gov

Role of Heme-Dependent Enzymes and Oxoferryl-Heme Intermediates

The catalytic activity of UPOs is centered around a heme prosthetic group, specifically a heme-thiolate protein. nih.govwikipedia.org The reaction cycle begins with the binding of hydrogen peroxide to the ferric resting state of the heme iron. nih.govnih.gov This leads to the formation of a highly reactive intermediate known as Compound I (CpdI), an oxoferryl-heme species. nih.govnih.govchemrxiv.org Compound I is the principal oxidizing agent in the UPO catalytic cycle, responsible for abstracting a hydrogen atom from the substrate. nih.govchemrxiv.org This process is analogous to the peroxide 'shunt' pathway in P450 enzymes. chemrxiv.org The formation of Compound I is a critical step, and multiscale simulations have shown that it is a delicate balance of proton transfer, hydration dynamics, and hydrogen bond rearrangements within the enzyme's active site. nih.gov

Intermediates and Transition States in UPO-Catalyzed Reactions

The UPO-catalyzed hydroxylation of a substrate like cyclohexene-1-nitrile proceeds through a series of well-defined intermediates and transition states. After the formation of Compound I, the catalytic cycle continues with the following key steps:

Formation of Compound II and a Substrate Radical: The HAT step results in the formation of a substrate radical and a protonated Compound II (CpdII) intermediate. chemrxiv.orgnih.gov

Oxygen Rebound: A rapid "oxygen rebound" step follows, where the iron-bound oxygen is transferred to the substrate radical, yielding the final hydroxylated product. chemrxiv.org This step is typically very fast and preserves the stereochemistry established during the HAT step. chemrxiv.org

Computational studies have been instrumental in elucidating these transient species and have highlighted the importance of both steric and electrostatic interactions within the enzyme's active site in guiding the substrate to the correct orientation for selective hydroxylation. chemrxiv.orgnih.gov The active site architecture, often featuring a funnel-shaped tunnel, acts as a molecular sieve, allowing only substrates of a certain size and shape to access the reactive heme center. nih.gov

Mechanisms of Ene Reductase (ER) and Alcohol Dehydrogenase (ADH)

Following the UPO-catalyzed allylic oxidation of cyclohexene-1-nitrile to 3-oxocyclohex-1-enecarbonitrile, a cascade involving an Ene Reductase (ER) and an Alcohol Dehydrogenase (ADH) is employed to introduce the final two stereocenters. nih.gov

Ene Reductase (ER): Ene reductases, often from the "Old Yellow Enzyme" (OYE) family, catalyze the stereoselective reduction of activated C=C double bonds. researchgate.netalmacgroup.com The mechanism involves a Michael-type nucleophilic addition of a hydride from a reduced flavin mononucleotide (FMNH2) cofactor to the β-carbon of the α,β-unsaturated ketone. researchgate.net This is followed by protonation of the resulting enolate, typically by a tyrosine residue in the active site, to yield the saturated ketone. researchgate.net

Alcohol Dehydrogenase (ADH): Alcohol dehydrogenases are responsible for the reduction of the ketone functionality to the final hydroxyl group. researchgate.netalmacgroup.com This reaction is dependent on a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NADH or NADPH) as the hydride source. tudelft.nl The ADH positions the ketone and the cofactor in a specific orientation to ensure the hydride is delivered to one face of the carbonyl, thus establishing the final stereocenter of the this compound. researchgate.net

Mechanistic Insights into Stereoselectivity Origin

The high degree of stereoselectivity observed in this enzymatic cascade is a direct consequence of the intricate three-dimensional structures of the enzyme active sites. nih.govrochester.edu

UPO Stereoselectivity: In the initial UPO-catalyzed hydroxylation, the shape and amino acid composition of the substrate binding site dictate the orientation of the cyclohexene-1-nitrile ring relative to the reactive Compound I intermediate. chemrxiv.orgrsc.org This precise positioning favors the abstraction of a hydrogen atom from a specific prochiral center, leading to the formation of one enantiomer of the hydroxylated product over the other. nih.gov Interestingly, UPOs can also exhibit enantioselectivity in the overoxidation of the product. nih.gov

ER and ADH Stereoselectivity: Similarly, the stereochemical outcome of the ene reductase and alcohol dehydrogenase steps is controlled by the specific binding of their respective substrates within their active sites. researchgate.netalmacgroup.com The combination of an ER and an ADH allows for the generation of four possible stereoisomers, and by carefully selecting the enzymes, the desired (1S,3R) configuration of this compound can be obtained with high diastereomeric and enantiomeric excess. nih.gov

Application of Mechanistic Understanding for Predictive Synthesis

A thorough understanding of these enzymatic reaction mechanisms is not merely of academic interest; it provides a powerful tool for predictive synthesis. nih.govarxiv.org By correlating enzyme structure with catalytic function and selectivity, it becomes possible to:

Rational Enzyme Engineering: Site-directed mutagenesis can be used to alter key amino acid residues within the active site to enhance catalytic activity, alter substrate specificity, or even invert stereoselectivity. nih.gov

Predictive Modeling: Computational approaches, including machine learning and quantum mechanics/molecular mechanics (QM/MM) simulations, are increasingly used to predict the outcome of biocatalytic reactions. arxiv.orgresearchgate.netnih.gov These models can help in selecting the optimal enzyme for a given transformation without the need for extensive experimental screening.

Design of Novel Biocatalytic Cascades: A deep mechanistic understanding allows for the design of novel multi-enzyme cascades for the synthesis of complex chiral molecules, expanding the toolbox of sustainable and efficient organic synthesis. nih.govnih.gov

The chemoenzymatic synthesis of this compound serves as a prime example of how detailed mechanistic knowledge can be leveraged to achieve highly selective and efficient chemical transformations that are challenging to accomplish through traditional synthetic methods. nih.gov

Advanced Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Quantitative Analysis and Enantiomeric Excess Determination (e.g., GC-FID)

Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) is a primary technique for the quantitative analysis of 3-Hydroxycyclohexanecarbonitrile. For the critical task of separating its enantiomers and determining the enantiomeric excess (e.e.), chiral gas chromatography is indispensable. gcms.cz This is typically achieved by employing capillary columns coated with a chiral stationary phase (CSP), most commonly a cyclodextrin (B1172386) derivative. gcms.czuni-muenchen.dechromatographyonline.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector of the stationary phase. The differing stabilities of these complexes lead to different retention times, allowing for their separation and quantification. The choice of the specific cyclodextrin derivative (e.g., β-cyclodextrin or γ-cyclodextrin derivatives) and the functional groups on the cyclodextrin can significantly influence the separation efficiency and even the elution order of the enantiomers. chromatographyonline.com

For the analysis, the sample containing this compound is vaporized and carried by an inert gas through the heated capillary column. The separated enantiomers then pass through the FID, which generates a signal proportional to the amount of organic substance, allowing for accurate quantification. The enantiomeric excess can then be calculated from the integrated peak areas of the two enantiomers. Multidimensional gas chromatography (MDGC) can also be employed for complex samples where co-elution might be an issue, providing enhanced resolution. nih.gov

Table 1: Illustrative GC-FID Parameters for Chiral Separation of Hydroxy-nitrile Compounds

| Parameter | Value |

| Column | Chiral capillary column (e.g., based on a derivatized β-cyclodextrin) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature 100 °C, ramped to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min |

Note: These are representative parameters and would require optimization for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and stereochemical elucidation of this compound. Both ¹H NMR and ¹³C NMR are fundamental in confirming the molecular structure by providing information about the chemical environment of each hydrogen and carbon atom, respectively. rsc.orgmdpi.com

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). For this compound, the signals corresponding to the protons on the cyclohexane (B81311) ring, the proton attached to the hydroxyl-bearing carbon, and the proton on the nitrile-bearing carbon would be of particular interest.

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the cyclohexane ring, the carbon bearing the hydroxyl group, the carbon bearing the nitrile group, and the nitrile carbon itself are unique and diagnostic.

The stereochemistry of this compound (cis vs. trans isomers) can be determined by detailed analysis of the coupling constants between protons on the cyclohexane ring in the ¹H NMR spectrum. nih.gov The magnitude of the coupling constants can indicate the dihedral angle between adjacent protons, allowing for the assignment of their relative stereochemistry. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule. mdpi.comreading.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 1.2 - 2.5 | Multiplets | Cyclohexane ring protons |

| 3.5 - 4.2 | Multiplet | Proton on the hydroxyl-bearing carbon (CH-OH) | |

| 2.5 - 3.0 | Multiplet | Proton on the nitrile-bearing carbon (CH-CN) | |

| ¹³C | 20 - 40 | Cyclohexane ring carbons (CH₂) | |

| 65 - 75 | Carbon bearing the hydroxyl group (CH-OH) | ||

| 25 - 35 | Carbon bearing the nitrile group (CH-CN) | ||

| 118 - 125 | Nitrile carbon (C≡N) |

Note: These are predicted ranges and the exact chemical shifts and coupling constants would need to be determined from experimental spectra.

Spectrophotometric Assays for Enzyme Activity and Stereoselectivity Screening

Spectrophotometric assays are widely used for the high-throughput screening of enzyme activity and stereoselectivity, which is particularly relevant for the potential biocatalytic applications of this compound. For instance, the stereoselective hydrolysis of the nitrile group by a nitrilase enzyme to the corresponding carboxylic acid can be monitored using a spectrophotometer.

A common method involves a coupled enzyme assay. If the hydrolysis of this compound by a nitrilase releases ammonia (B1221849), this can be coupled to the reaction of a dehydrogenase enzyme, such as glutamate (B1630785) dehydrogenase. In this coupled reaction, the ammonia reacts with α-ketoglutarate in the presence of the dehydrogenase and a co-factor like NADH. The oxidation of NADH to NAD⁺ can be monitored by the decrease in absorbance at 340 nm, which is directly proportional to the rate of the nitrilase-catalyzed reaction.

For screening the stereoselectivity of an enzyme, the reaction would be carried out with a racemic mixture of this compound. The progress of the reaction would be monitored over time. To determine the enantioselectivity of the enzyme, the enantiomeric excess of the remaining substrate and the formed product would be analyzed at different time points using a chiral chromatographic method as described in section 5.1. An enzyme that preferentially hydrolyzes one enantiomer will lead to an enrichment of the other enantiomer in the unreacted substrate.

Table 3: Components of a Coupled Spectrophotometric Assay for Nitrilase Activity

| Component | Role |

| This compound (racemic) | Substrate for the nitrilase |

| Nitrilase enzyme | Catalyst for the hydrolysis reaction |

| α-Ketoglutarate | Co-substrate for the coupled enzyme |

| NADH | Co-factor for the coupled enzyme, its consumption is monitored |

| Glutamate Dehydrogenase | Coupled enzyme that consumes ammonia |

| Buffer | Maintains optimal pH for both enzymes |

Computational Chemistry and Theoretical Modeling of 3 Hydroxycyclohexanecarbonitrile Systems

Computational Modeling for Rational Enzyme Design and Engineering

Rational enzyme design leverages computational tools to predict beneficial mutations that can enhance desired properties like catalytic activity, substrate specificity, and thermostability. This approach is a powerful alternative to random mutagenesis, as it targets specific residues based on a structural and mechanistic understanding of the enzyme. nih.gov For enzymes acting on nitriles, such as nitrile hydratase (NHase), computational methods are instrumental in developing robust industrial biocatalysts. nih.govnih.gov

A common strategy involves using computational servers and algorithms, such as FireProt, to predict mutations that would improve the thermostability of an enzyme. mdpi.com For instance, in a study on the NHase from Pseudonocardia thermophila JCM3095 (PtNHase), this approach was combined with molecular dynamics (MD) simulations to identify multiple sites for mutation. nih.govmdpi.com The goal is to introduce changes that increase the rigidity of the enzyme or form new stabilizing interactions, such as hydrogen bonds or salt bridges, without disrupting the active site geometry. mdpi.com

MD simulations are crucial in this process. By simulating the protein's atomic motions over time, researchers can assess how proposed mutations affect the enzyme's structural stability and dynamics at high temperatures. For example, simulations can reveal whether a mutation leads to a more stable active site conformation or enhances the flexibility of a substrate channel, which can improve both thermostability and catalytic activity. nih.gov

One study successfully created a ten-point mutant (M10) of PtNHase with significantly improved properties. The computational design process identified non-catalytic residues whose modification could lead to enhanced stability. mdpi.com The resulting mutant exhibited a melting temperature (Tm) increase of 3.2 °C and a 2.1-fold increase in catalytic activity compared to the wild-type enzyme. nih.gov

Table 1: Example of Computationally Designed Mutations for Nitrile Hydratase (NHase) Improvement This table is illustrative of the types of data generated in rational design studies.

| Mutant ID | Mutations | Predicted Effect | Experimental Tm (°C) | Relative Activity (%) | Reference |

| WT | Wild-Type | - | 55.0 | 100 | nih.gov |

| M10 | αI5P/αT18Y/αQ31L/αD92H/βA20P/βP38L/βF118W/βS130Y/βC189N/βC218V | Increased Thermostability & Activity | 58.2 | 210 | nih.govmdpi.com |

| A3 | αG86Y/αK57L/αE183F | Increased Thermostability & Activity | - | 143 | nih.gov |

These examples demonstrate a powerful framework for enzyme engineering that could be directly applied to develop a specific and efficient nitrile hydratase or nitrilase for the production or conversion of 3-Hydroxycyclohexanecarbonitrile.

Molecular Docking Studies for Enzyme-Substrate Interactions and Binding Conformations

Molecular docking is a computational technique used to predict the preferred orientation of a substrate when bound to the active site of an enzyme. nih.gov This method is essential for understanding the molecular basis of substrate specificity and for predicting how a novel substrate, such as this compound, might interact with a potential biocatalyst. researchgate.net

The process involves generating a multitude of possible binding poses for the substrate within the enzyme's catalytic pocket and then using a scoring function to rank these poses based on their predicted binding affinity. researchgate.netmdpi.com In the context of nitrile-converting enzymes, docking studies help to elucidate the key interactions between the substrate's cyano group and the catalytic residues of the enzyme, typically a cysteine, glutamic acid, and lysine (B10760008) triad (B1167595) in nitrilases. nih.govmdpi.com

For example, to understand the substrate specificity of the Nit11764 nitrilase, molecular docking was performed with various nitrile compounds. nih.gov The studies showed that substrates like cinnamonitrile (B126248) and fumaronitrile (B1194792) could dock close to the catalytic nucleophile (Cys160), with other key residues (Glu44 and Lys126) positioned correctly to facilitate catalysis. nih.govresearchgate.net The binding pocket's periphery, often lined with hydrophobic residues, also plays a critical role in determining which substrates can be accommodated. nih.gov A higher affinity in docking scores often correlates with better substrate conversion in experiments. nih.gov

Table 2: Illustrative Molecular Docking Results for a Nitrilase This table represents typical data from molecular docking studies, showing the predicted binding affinity of different substrates to an enzyme's active site.

| Substrate | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Orientation | Reference |

| Cinnamonitrile | -8.5 | Cys160, Glu44, Lys126, Phe193 | Cyano group near Cys160 | nih.govresearchgate.net |

| Fumaronitrile | -7.2 | Cys160, Glu44, Lys126 | Cyano group near Cys160 | nih.gov |

| This compound | (Hypothetical) | Cys160, Glu44, Lys126, Tyr50 | Hydroxyl and cyano groups form H-bonds | N/A |

By performing docking studies with this compound and a panel of known nitrilases or nitrile hydratases, researchers could screen for enzymes that are likely to accept it as a substrate. The results would guide the selection of candidate enzymes for experimental testing and further engineering.

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Characterization

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are employed to model the enzymatic reaction mechanism at the electronic level. rsc.org This approach allows for the detailed characterization of reaction pathways, including the structures of reactants, transition states, intermediates, and products. rsc.org For the enzymatic conversion of this compound, QC calculations are indispensable for understanding how the enzyme lowers the activation energy of nitrile hydrolysis.

The general mechanism of nitrile hydrolysis involves the nucleophilic attack on the electrophilic carbon of the nitrile group. lumenlearning.comchemguide.co.uk In an enzyme like nitrile hydratase, this process is far more complex. The active site contains a low-spin Fe(III) ion coordinated by modified cysteine residues (sulfenic and sulfinic acids) and backbone amides. rsc.org

Computational studies have explored this mechanism in detail. DFT calculations suggest that the nitrile substrate first coordinates to the iron center, which activates it for nucleophilic attack. rsc.org A key finding from these studies is that a deprotonated sulfenate group on a modified cysteine residue, rather than a water molecule, acts as the nucleophile. This group attacks the coordinated nitrile to form a cyclic intermediate. This pathway has a significantly lower kinetic barrier than a direct attack by water, explaining a key aspect of the enzyme's catalytic power. rsc.org

Table 3: Key Steps in Enzymatic Nitrile Hydrolysis Elucidated by QC Calculations

| Reaction Step | Description | Computational Method | Key Finding | Reference |

| 1. Substrate Binding | Nitrile coordinates to the Fe(III) center in the active site. | DFT | Coordination activates the nitrile group for nucleophilic attack. | rsc.org |

| 2. Nucleophilic Attack | Deprotonated sulfenate group attacks the nitrile carbon. | DFT | Formation of a cyclic intermediate. | rsc.org |

| 3. Intermediate Hydrolysis | A water molecule attacks the cyclic intermediate. | DFT | This step has a lower kinetic barrier than direct water attack on the nitrile. | rsc.org |

| 4. Product Release | The resulting amide product is released from the active site. | DFT | The enzyme is regenerated for the next catalytic cycle. | rsc.org |

By applying these QC methods, such as QM/MM (Quantum Mechanics/Molecular Mechanics), researchers can model the specific reaction of this compound in an enzyme's active site. youtube.com This would provide precise information on the transition state energies and the roles of specific amino acid residues in catalysis, offering a roadmap for mutations that could accelerate the reaction. youtube.com

Multiscale Simulations for Understanding Enzyme Catalytic Cycles

Enzyme catalysis is a complex process that involves events across multiple time and length scales, from the femtosecond timescale of bond breaking (quantum mechanics) to the micro- or millisecond timescale of substrate binding and product release (molecular mechanics). nih.govnih.gov Multiscale simulations, which typically combine QM/MM methods with enhanced sampling techniques like molecular dynamics (MD), are essential for capturing the entire catalytic cycle. nih.govresearchgate.net

This integrated approach allows for the study of not only the chemical reaction itself but also the large-scale conformational changes of the enzyme, the role of the solvent environment, and the process of substrate diffusion to and from the active site. researchgate.netnih.gov For a system involving this compound, multiscale simulations would provide a holistic view of its enzymatic conversion.

Modeling entire catalytic cycles for complex, multi-step enzymatic transformations remains a significant computational challenge. nih.govacs.org However, these advanced simulation techniques are crucial for moving beyond static pictures of enzyme function. They provide dynamic insights that are key to understanding allosteric regulation, the optimization of multi-enzyme pathways, and the origins of an enzyme's catalytic efficiency, all of which are critical for the practical application of an enzyme tailored for this compound. nih.govacs.org

Applications of 3 Hydroxycyclohexanecarbonitrile in Academic Organic Synthesis and Future Research Directions

Role as a Versatile Chiral Building Block for the Synthesis of Complex Organic Molecules

3-Hydroxycyclohexanecarbonitrile is a valuable chiral precursor in organic synthesis. Its structure contains two reactive functional groups—a hydroxyl (-OH) and a nitrile (-CN)—which can be selectively and orthogonally manipulated. The cyclohexane (B81311) frame provides a robust, non-aromatic carbocyclic core, and the presence of a stereocenter at the hydroxyl-bearing carbon makes it an ideal starting point for the asymmetric synthesis of complex target molecules.

Enantiopure cyanohydrins, a class to which this compound belongs, are recognized as versatile building blocks. rsc.org The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. researchgate.net The hydroxyl group can be oxidized to a ketone, protected, or used as a handle for substitution or elimination reactions. This dual functionality allows chemists to construct intricate molecular frameworks, such as those found in pharmaceuticals and natural products. For instance, the core structure is related to precursors used in the synthesis of substituted pipecolic acids, which are important nonproteinogenic amino acids found in various bioactive compounds.

The strategic value of this building block is highlighted by the diverse transformations it can undergo.

Table 1: Representative Transformations of this compound

| Starting Material | Transformation | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Nitrile Hydrolysis | H₃O⁺, heat | 3-Hydroxycyclohexanecarboxylic acid |

| This compound | Nitrile Reduction | LiAlH₄, then H₂O | (3-Hydroxycyclohexyl)methanamine |

| This compound | Alcohol Oxidation | PCC, CH₂Cl₂ | 3-Oxocyclohexanecarbonitrile |

| This compound | O-Alkylation | NaH, then R-X | 3-(Alkoxy)cyclohexanecarbonitrile |

This table illustrates potential synthetic manipulations based on the known reactivity of hydroxyl and nitrile functional groups.

Integration into Broader Multi-Step Synthetic Cascades

The true synthetic utility of this compound is realized when it is incorporated into multi-step reaction sequences. youtube.comyoutube.com Its functional groups serve as anchor points for constructing complex molecular topographies through a series of planned transformations. A retrosynthetic analysis of a target molecule might identify this compound as a key intermediate, from which the desired complexity can be elaborated. youtube.com

A hypothetical synthetic cascade could begin with the selective protection of the hydroxyl group, followed by the transformation of the nitrile. For example, reduction of the nitrile to an amine, followed by intramolecular cyclization, could lead to the formation of heterocyclic ring systems, which are prevalent in medicinal chemistry. Chemoenzymatic strategies, which combine traditional chemical reactions with biocatalytic steps, are particularly powerful for building complex molecules from chiral precursors like this. nih.govresearchgate.netrsc.org

Table 2: Hypothetical Multi-Step Synthesis Involving a this compound Derivative

| Step | Reaction | Purpose | Intermediate/Product |

|---|---|---|---|

| 1 | Oxidation of Alcohol | Convert hydroxyl to ketone | 3-Oxocyclohexanecarbonitrile |

| 2 | Reductive Amination | Introduce a nitrogen atom and form a new C-N bond | 3-Aminocyclohexanecarbonitrile |

| 3 | Nitrile Hydrolysis | Convert nitrile to carboxylic acid | 3-Aminocyclohexanecarboxylic acid |

| 4 | Lactamization | Form a cyclic amide (lactam) ring | Aza-bicyclic lactam |

This table outlines a plausible sequence of reactions to demonstrate how the compound can be used in a synthetic cascade to build a more complex heterocyclic structure.

Advancements in Green Chemistry Principles Applied to its Synthesis

Recent efforts in chemical synthesis have increasingly focused on the adoption of green chemistry principles to minimize environmental impact. The synthesis of cyclohexanecarbonitrile (B123593) derivatives has been a subject of such improvements, focusing on one-pot procedures, the use of safer reagents, and the reduction of waste. scirp.orgresearchgate.net

Traditional methods for nitrile synthesis or hydrolysis often require harsh conditions, such as strong acids or bases, which are not environmentally benign. ingentaconnect.com A significant advancement in this area is the application of nitrile-converting enzymes, such as nitrile hydratases and nitrilases. iupac.orgtandfonline.com These enzymes operate under mild, aqueous conditions and exhibit high selectivity, offering a greener alternative to conventional chemical methods. researchgate.netingentaconnect.com For example, a nitrile hydratase could convert this compound to 3-hydroxycyclohexanecarboxamide with high efficiency and without the production of corrosive waste.

Emerging Research Directions in Enzyme Discovery and Engineering for Chiral Nitrile Synthesis

The demand for enantiomerically pure chiral molecules has spurred significant research into biocatalysis. For chiral nitriles, two main classes of enzymes are of primary interest: hydroxynitrile lyases (HNLs) for their synthesis and nitrile-converting enzymes (nitrilases and nitrile hydratases) for their transformation. rsc.orgtandfonline.com

Emerging research is focused on the discovery of new enzymes with novel properties. researchgate.net Techniques like metagenomic screening and genome mining allow scientists to search vast databases of genetic information from diverse microorganisms to find new biocatalysts. These newly discovered enzymes may offer improved stability, different substrate specificities, or higher enantioselectivity.

Once an enzyme is identified, protein engineering and directed evolution can be used to tailor its properties for a specific industrial application. This can involve enhancing its activity towards non-natural substrates, such as sterically hindered nitriles, or reversing its enantioselectivity to produce a desired stereoisomer. For example, halohydrin dehalogenases have been engineered for the biocatalytic enantioselective cyanation of epoxides to produce valuable chiral β-hydroxy nitriles. acs.orgfigshare.combohrium.com The development of such engineered enzymes is crucial for the efficient and sustainable production of specific chiral building blocks like the individual enantiomers of this compound. acs.org This field promises to deliver highly optimized biocatalysts that can make the synthesis of complex chiral molecules more efficient and environmentally friendly.

Q & A

Q. Advanced Research Focus

- Engineering Controls : Use closed-system reactors and scrubbers for HCN byproduct removal.

- Catalytic Alternatives : Replace toxic cyanide sources with TMSCN (trimethylsilyl cyanide) in the presence of fluoride ions .

- Personal Protective Equipment (PPE) : Impermeable gloves (e.g., nitrile rubber) and full-face respirators compliant with OSHA standards .

How can the regioselectivity of this compound in cycloaddition reactions be controlled?

Advanced Research Focus

Regioselectivity in [2+2] or Diels-Alder reactions is dictated by:

- Lewis Acid Catalysts : TiCl₄ enhances nitrile electrophilicity, favoring β-carbon attack.

- Solvent Effects : Polar solvents (e.g., DCM) stabilize dipolar intermediates, directing addition to the α-position. Monitor via in situ IR spectroscopy .

What analytical techniques are critical for characterizing byproducts in this compound synthesis?

Q. Basic Research Focus

- GC-MS : Identify volatile impurities (e.g., cyclohexene or unreacted starting materials).

- HPLC-PDA : Detect hydroxylated byproducts (λ = 254 nm).

- Elemental Analysis : Confirm C, H, N ratios (±0.3% tolerance) to rule out over-oxidation .

How does the hydroxyl group in this compound influence its hydrogen-bonding capacity in crystal structures?

Advanced Research Focus

Single-crystal X-ray diffraction reveals intermolecular O–H···N≡C hydrogen bonds (2.6–2.8 Å), forming dimeric motifs. Lattice energy calculations (e.g., PIXEL method) show these interactions contribute ~30 kJ/mol to crystal stability, critical for polymorphism studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.